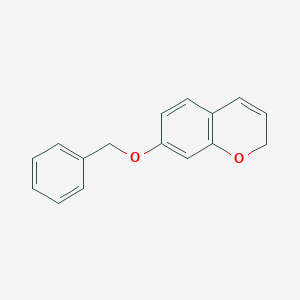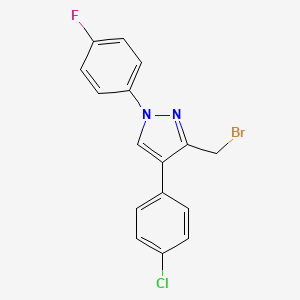
Dec-2-en-4-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dec-2-en-4-ynal is an organic compound characterized by the presence of both a double bond and a triple bond within its molecular structure. This compound falls under the category of enynals, which are aldehydes containing both alkene and alkyne functionalities. The molecular formula for this compound is C10H14O, and it is known for its unique reactivity due to the presence of these multiple unsaturated bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dec-2-en-4-ynal can be synthesized through various synthetic routes. One common method involves the hydrolysis of 5,5-dialkoxy-1-penten-3-yne compounds. This process typically requires specific reaction conditions, including the use of acidic or basic catalysts to facilitate the hydrolysis reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as the catalytic conversion of precursor compounds under controlled temperature and pressure conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dec-2-en-4-ynal undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Aplicaciones Científicas De Investigación
Dec-2-en-4-ynal has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into this compound’s biological activity has potential implications for drug development and therapeutic applications.
Mecanismo De Acción
The mechanism by which Dec-2-en-4-ynal exerts its effects involves interactions with various molecular targets and pathways. For instance, its reactivity with nucleophiles and electrophiles can lead to the formation of covalent bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions can impact cellular redox states and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to Dec-2-en-4-ynal include other enynals and enynes, such as hex-2-en-4-ynal and 2,4-decadienal. These compounds share structural similarities but differ in the length of their carbon chains and the positioning of their double and triple bonds .
Uniqueness
What sets this compound apart is its specific combination of double and triple bonds, which imparts unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
78651-47-5 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
dec-2-en-4-ynal |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-5H2,1H3 |
Clave InChI |
SBQQYCLZVHAEFU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


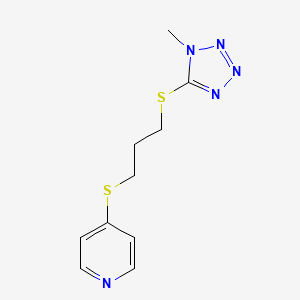
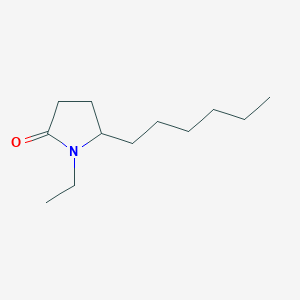

![2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole](/img/structure/B14430824.png)
![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)

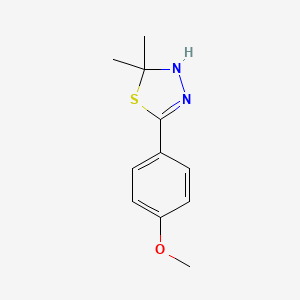
![3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline](/img/structure/B14430845.png)
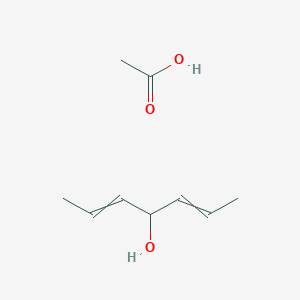
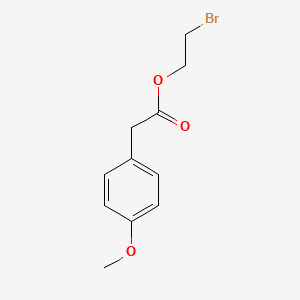
![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)
![N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine](/img/structure/B14430858.png)
